(Z)-3-benzyl-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one

Description

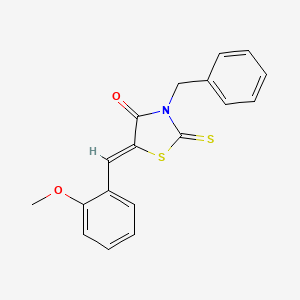

The compound (Z)-3-benzyl-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one belongs to the rhodanine (2-thioxothiazolidin-4-one) family, a pharmacophore renowned for diverse biological activities, including anticancer, antimicrobial, and tyrosinase inhibition . Its structure features:

- A planar rhodanine ring system.

- A 5-(2-methoxybenzylidene) group, contributing to an α,β-unsaturated carbonyl (PUSC) scaffold critical for electron delocalization and biological interactions .

Synthesis involves Knoevenagel condensation, as evidenced by its analog (Z)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one (without the 3-benzyl group), which is synthesized in a choline chloride:urea deep eutectic solvent (yield: 47%, mp: 251°C) .

Properties

IUPAC Name |

(5Z)-3-benzyl-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S2/c1-21-15-10-6-5-9-14(15)11-16-17(20)19(18(22)23-16)12-13-7-3-2-4-8-13/h2-11H,12H2,1H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTVZFGICBABNX-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit dna gyrase and cdk6. DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria. CDK6 is a protein kinase involved in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell growth and division.

Mode of Action

Based on the action of similar compounds, it can be inferred that it might interact with its targets (dna gyrase and cdk6) and inhibit their function. This inhibition could lead to the disruption of DNA replication in bacteria (if DNA gyrase is the target) or the arrest of cell growth and division (if CDK6 is the target).

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to DNA replication and cell cycle regulation, given its potential targets. Inhibition of DNA gyrase can disrupt the DNA replication process, affecting the survival and proliferation of bacteria. On the other hand, inhibition of CDK6 can disrupt the cell cycle, particularly the transition from G1 phase to S phase, leading to cell growth arrest.

Pharmacokinetics

Similar compounds have been found to have good bioavailability

Result of Action

The result of the action of this compound, based on its potential targets, could be the inhibition of bacterial growth (if DNA gyrase is the target) or the arrest of cell growth and division (if CDK6 is the target). These effects could potentially be exploited for antibacterial or anticancer applications.

Biological Activity

(Z)-3-benzyl-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The compound can be synthesized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time. The synthesis typically involves the condensation of 2-thioxothiazolidin-4-one derivatives with appropriate aldehydes under basic conditions. The resulting product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity .

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In particular, this compound has demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria such as Bacillus subtilis and some fungal pathogens .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis | Positive | 32 µg/mL |

| Escherichia coli | Negative | Not effective |

| Candida albicans | Positive | 64 µg/mL |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies suggest that it exhibits selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent. For instance, it has shown promising results against breast cancer cell lines (MCF-7, MDA-MB-231) and lung cancer cells (A549) .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index (Normal vs Cancer) |

|---|---|---|

| MCF-7 | 15 | 10 |

| MDA-MB-231 | 12 | 8 |

| A549 | 18 | 9 |

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For example, it may interfere with DNA synthesis or protein function in microbial cells, leading to growth inhibition. Additionally, the presence of the thiazolidinone moiety is critical for its bioactivity .

Case Studies

- Antibacterial Screening : A study conducted on a series of thiazolidinone derivatives highlighted the superior antibacterial properties of this compound compared to other derivatives in the series. The compound's structure was found to enhance its interaction with bacterial cell membranes .

- Anticancer Research : In a comparative study involving multiple thiazolidinone derivatives, this compound exhibited the highest cytotoxicity against several cancer cell lines while maintaining lower toxicity towards normal fibroblast cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in substituents at positions 3 and 5:

*Melting point from the non-benzylated analog in . The 3-benzyl group likely increases molecular weight and lipophilicity (higher log P), enhancing membrane permeability for topical applications .

Tyrosinase Inhibition

The PUSC scaffold is critical for tyrosinase inhibition. Analogs with hydroxy/methoxy groups show enhanced activity:

- 5-HMT ((Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one): IC₅₀ = 18.1 µM (vs. kojic acid, IC₅₀ = 25.26 µM) .

- Analog 3 ((Z)-3-cyclohexyl-5-(2,4-dihydroxybenzylidene)): IC₅₀ = 1.03 µM, binding allosterically to tyrosinase .

- Target Compound : The 2-methoxy group may improve electron donation, but the 3-benzyl group could sterically hinder binding compared to cyclohexyl analogs.

Anticancer Activity

Rhodanine derivatives inhibit cancer cell proliferation via mechanisms like CARP-1/CCAR1 modulation:

- CFM-1 (5-(5-bromo-7-methyl-2-oxoindolin-3-ylidene)): Potent activity against multiple cancer lines .

- Target Compound : The 2-methoxy group may enhance DNA intercalation or kinase inhibition, though direct data are lacking.

Antimicrobial Activity

Substituent polarity and chain length dictate efficacy:

Structure-Activity Relationships (SAR)

- Position 3 : Bulky groups (benzyl, cyclohexyl) increase log P but may reduce binding to polar active sites .

- Position 5 : Electron-donating groups (e.g., 2-methoxy, 4-hydroxy) enhance tyrosinase inhibition via resonance stabilization .

- Stereochemistry : The Z-configuration is critical for α,β-unsaturated carbonyl reactivity, as E-isomers show reduced activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.